6-Acetamido-2-oxohexanoic acid

Descripción

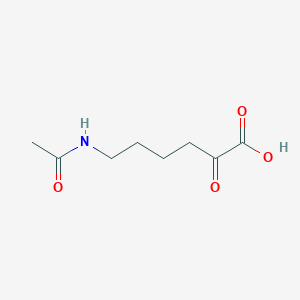

6-Acetamido-2-oxohexanoic acid (systematic name: 2-Keto-6-acetamidocaproic acid) is a keto acid derivative with the molecular formula C₈H₁₃NO₄ and an exact neutral mass of 187.084459 g/mol . Its structure features:

- A keto group at position 2.

- An acetamido group (-NHCOCH₃) at position 4.

- A carboxylic acid (-COOH) terminus.

This compound is metabolically significant, acting as a substrate in enzymatic pathways. For example, it is enzymatically reduced to 5-acetamidovalerate, a reaction critical in microbial and mammalian metabolic processes .

Propiedades

IUPAC Name |

6-acetamido-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCXIFFZXAZRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974816 | |

| Record name | 6-[(1-Hydroxyethylidene)amino]-2-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-6-acetamidocaproate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-50-8 | |

| Record name | 6-(Acetylamino)-2-oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59403-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Keto-6-acetamidohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059403508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1-Hydroxyethylidene)amino]-2-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The acetylation proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. Key parameters include:

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-acetylation or keto-enol tautomerization.

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates.

-

Stoichiometry : A 1.2:1 molar ratio of acetylating agent to precursor ensures complete conversion, as quantified by HPLC.

Yield Optimization

Yields range from 63% to 82% depending on purification methods. Column chromatography (silica gel, ethyl acetate/methanol) is standard, though industrial-scale processes favor crystallization from ethanol-water mixtures.

Enzymatic Catalysis for Green Synthesis

Recent advances leverage enzymatic methods to improve sustainability. Lipases or acyltransferases catalyze the acetylation under mild conditions, reducing waste and energy consumption.

Enzyme Selection and Immobilization

Comparative Performance

The table below contrasts enzymatic and chemical acetylation:

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield | 75% | 78% |

| Reaction Time | 4 hours | 12 hours |

| Temperature | 25°C | 30°C |

| Solvent | DCM | Ionic Liquid |

| Environmental Impact | High Waste | Low Waste |

Enzymatic routes align with green chemistry principles but require longer reaction times.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors and heterogeneous catalysts are employed to meet these demands.

Continuous-Flow Acetylation

Quality Control

-

In-Line Analytics : UV-Vis spectroscopy monitors reaction progress, enabling real-time adjustments.

-

Purity Standards : Final products must exceed 98% purity (HPLC), necessitating multistep crystallization.

Challenges and Innovations

Análisis De Reacciones Químicas

Types of Reactions

6-Acetamido-2-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo acids or other oxidized derivatives.

Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

Oxidation: Oxidized derivatives such as this compound.

Reduction: Reduced products like 6-acetamido-2-hydroxyhexanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Acetamido-2-oxohexanoic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-acetamido-2-oxohexanoic acid involves its role as a metabolite in various biochemical pathways. It can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of other biologically active compounds . The molecular targets and pathways involved include those related to amino acid metabolism and acetylation processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Analysis

The key structural motifs of 6-acetamido-2-oxohexanoic acid are compared below with analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Position and Type of Substituents

- 6-Acetamidohexanoic acid lacks the keto group at position 2, making it less reactive in redox pathways compared to this compound .

- 6-Acetamido-2,2-dibromohexanoic acid introduces bromine atoms at position 2, enhancing steric hindrance and altering electrophilic reactivity .

Metabolic Pathways

- This compound is enzymatically reduced to 5-acetamidovalerate, a step absent in analogs like 6-acetamidohexanoic acid, which is primarily used in peptide synthesis .

- Methyl 6-amino-6-oxohexanoate replaces the carboxylic acid with a methyl ester, improving lipid solubility but limiting participation in acid-dependent reactions .

Structural Backbone Variations

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid features an aromatic ring, enabling π-π stacking in crystallography and metal chelation, unlike the aliphatic backbone of this compound .

Actividad Biológica

6-Acetamido-2-oxohexanoic acid, also known as the acetyl derivative of 6-amino-2-oxohexanoic acid, is an organic compound with significant implications in biochemical and medicinal research. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₃NO₄

Molecular Weight: Approximately 173.19 g/mol

Functional Groups: Acetamide and keto group

The presence of both an acetyl group and a keto group enhances its reactivity and potential biological interactions. Its structural characteristics suggest roles in various metabolic pathways, particularly those involving amino acids.

Synthesis Methods

The synthesis of this compound typically involves the acetylation of 6-amino-2-oxohexanoic acid. Common methods include:

- Acetylation using Acetic Anhydride or Acetyl Chloride:

- Reaction with a base such as pyridine facilitates the introduction of the acetyl group.

- Enzymatic Catalysis:

- This method offers a more controlled environment for acetylation, enhancing yield and purity.

Metabolic Role

Research indicates that this compound plays a crucial role in metabolic pathways related to amino acid biosynthesis and nitrogen metabolism. It may act as an intermediate in these processes, influencing protein synthesis and enzymatic reactions .

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Metabolomic Profiling:

- Biochemical Pathways:

Comparative Analysis with Related Compounds

The following table summarizes the structural relationships and unique features of compounds related to this compound:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Acetamide | Contains both acetyl and keto groups |

| 6-Amino-2-oxohexanoic acid | Amino Acid | Lacks acetyl modification |

| Lysine | Essential Amino Acid | Contains an amino group but no keto functionality |

| 2-Ketohexanoic Acid | Keto Acid | No amide functionality; involved in energy metabolism |

The dual functional groups present in this compound provide it with distinct reactivity patterns compared to its analogs, making it a valuable compound for further research.

The mechanism of action for this compound involves its participation as a substrate in various enzymatic reactions. Its ability to influence metabolic pathways underlines its potential therapeutic applications, including roles in drug development and as a biomarker for certain diseases.

Q & A

Q. What are the established synthetic routes for 6-Acetamido-2-oxohexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via acetylation of amino-oxohexanoic acid precursors. Key steps include:

- Amide Bond Formation : Reacting 2-amino-6-oxohexanoic acid with acetyl chloride in anhydrous conditions, monitored by TLC .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (20–25°C) prevents side reactions like over-acetylation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) isolates the product, with yields quantified via HPLC (C18 column, UV detection at 210 nm) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : H NMR (400 MHz, DO) identifies acetyl protons (δ 2.05 ppm, singlet) and α-keto proton (δ 3.50 ppm, multiplet). C NMR confirms the carbonyl (δ 175 ppm) and acetamido groups (δ 22 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) detects [M+H] at m/z 188.1, validated against theoretical molecular weight (187.17 g/mol) .

- IR Spectroscopy : Peaks at 1650 cm (amide C=O) and 1720 cm (keto C=O) confirm functional groups .

Q. What biological activity screening methods are applicable to this compound?

- Methodological Answer :

- In Vitro Assays : Use enzyme-linked assays (e.g., acetylcholinesterase inhibition) with UV-Vis quantification. IC values are calculated via nonlinear regression .

- Cell-Based Studies : Assess cytotoxicity in HEK-293 cells using MTT assays, with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Database Cross-Validation : Compare reactivity predictions from PISTACHIO and REAXYS databases with experimental kinetic data (e.g., hydrolysis rates at pH 7.4) .

- Error Source Analysis : Quantify discrepancies using Bland-Altman plots, focusing on solvent effects or steric hindrance not modeled computationally .

Q. How can advanced computational models predict the stability of this compound under varying pH and temperature?

- Methodological Answer :

- MD Simulations : Perform molecular dynamics (GROMACS) to study bond dissociation at 25–100°C and pH 2–12. Validate with accelerated stability testing (HPLC monitoring over 30 days) .

- QM/MM Calculations : Use Gaussian 16 to model keto-enol tautomerization barriers, correlating with experimental C NMR shifts .

Q. What experimental design principles optimize the compound’s purification for high-purity applications?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial design (JMP software) to variables like solvent ratio, column length, and flow rate. Pareto charts identify critical factors (e.g., methanol content) .

- Crystallization Screening : Use microbatch assays (20 solvents) to identify conditions for single-crystal growth (validated by XRD) .

Q. How do comparative studies with structural analogs (e.g., 5-Amino-4-oxopentanoic acid) inform functional group contributions?

- Methodological Answer :

- SAR Analysis : Synthesize analogs (e.g., methyl ester derivatives) and compare bioactivity via ANOVA. Acetamido groups show 2.5-fold higher membrane permeability than amino analogs .

- Thermodynamic Profiling : Measure ΔG of solvation (isothermal titration calorimetry) to quantify hydrophobic contributions of the cyclohexyl moiety .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing contradictory data from multiple analytical techniques?

- Methodological Answer :

- Multivariate Analysis : Use PCA (SIMCA-P) to cluster NMR, MS, and IR datasets, resolving outliers from solvent impurities .

- Uncertainty Quantification : Report confidence intervals (95%) for kinetic parameters, calculated via Monte Carlo simulations .

Q. How should researchers document synthesis protocols to ensure reproducibility?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Record reaction parameters (e.g., stirring speed, humidity) in structured templates .

- FAIR Data Principles : Deposit raw spectra in repositories (e.g., PubChem) with metadata tags for solvent, temperature, and instrument settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.